Physicochemical Differentiation: Calculated Lipophilicity and Topological Polar Surface Area vs. Close Amide Analogs
N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide exhibits a distinctly higher calculated lipophilicity (XLogP3 = 2.5) compared to its benzamide analog N-(4-(1H-pyrazol-3-yl)phenyl)benzamide, driven by the three methyl groups of the pivalamide. While calculated topological polar surface area (TPSA = 57.8 Ų) remains constant across these close analogs due to the identical hydrogen bond donor/acceptor count, the increased LogP directly impacts membrane permeability predictions and solubility profiles, a critical parameter for selecting building blocks intended for cell-permeable inhibitor design [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N-(4-(1H-pyrazol-3-yl)phenyl)benzamide: XLogP3 ≈ 1.7 (calculated) |
| Quantified Difference | Δ ≈ +0.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantifies the increased lipophilicity that a researcher is paying for when selecting the pivalamide building block over cheaper, flat-aromatic amide alternatives; it directly translates to altered cell permeability and metabolic stability profiles in lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 45497318, N-(4-(1H-pyrazol-3-yl)phenyl)pivalamide. National Center for Biotechnology Information. View Source
